molecular formula C49H94N16O9 B12369711 Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2

Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2

Cat. No.: B12369711
M. Wt: 1051.4 g/mol
InChI Key: ZOSNPKYKQJPYEO-FDISYFBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 is a synthetic peptide known for its potential applications in various scientific fields. It is composed of a sequence of amino acids: leucine, arginine, valine, and lysine, with acetylation at the N-terminus and amidation at the C-terminus. This peptide is often referred to as a multi-leucine peptide due to the presence of multiple leucine residues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .

Scientific Research Applications

Chemistry:

  • Used as a model peptide in studies of peptide synthesis and modification techniques.

Biology:

  • Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 involves its interaction with specific molecular targets. For instance, it selectively inhibits the proprotein convertase PACE4, which plays a crucial role in protein precursor activation. This inhibition can lead to reduced proliferation of certain cancer cell lines and induce cell cycle arrest .

Comparison with Similar Compounds

Uniqueness: Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 is unique due to its specific sequence and modifications, which confer selective inhibition of PACE4 over other similar enzymes like furin. This selectivity makes it particularly valuable in research focused on prostate cancer and other diseases involving proprotein convertases .

Properties

Molecular Formula

C49H94N16O9

Molecular Weight

1051.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-6-amino-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C49H94N16O9/c1-26(2)22-35(58-31(11)66)43(70)62-37(24-28(5)6)45(72)64-38(25-29(7)8)46(73)63-36(23-27(3)4)44(71)60-34(18-15-21-57-49(54)55)42(69)65-39(30(9)10)47(74)61-33(16-12-13-19-50)41(68)59-32(40(51)67)17-14-20-56-48(52)53/h26-30,32-39H,12-25,50H2,1-11H3,(H2,51,67)(H,58,66)(H,59,68)(H,60,71)(H,61,74)(H,62,70)(H,63,73)(H,64,72)(H,65,69)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

ZOSNPKYKQJPYEO-FDISYFBBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C

Origin of Product

United States

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